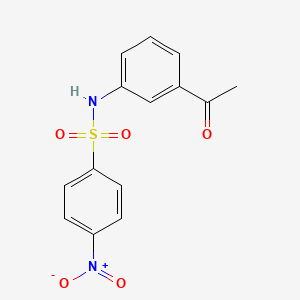

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-acetylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: N-(3-amino-phenyl)-4-nitrobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-(3-carboxyphenyl)-4-nitrobenzenesulfonamide.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of sulfonamides, including N-(3-acetylphenyl)-4-nitrobenzenesulfonamide, exhibit significant anticancer properties. For instance, research has shown that related compounds can inhibit the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7) at low concentrations (1.52–6.31 μM) with a selectivity ratio favoring cancerous cells over normal cells . The mechanism involves the inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors, enhancing the potential for targeted cancer therapies.

1.2 Antibacterial Properties

The compound also demonstrates antibacterial activity. Studies have reported that certain sulfonamide derivatives exhibit substantial inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, specific derivatives showed an inhibition rate of 80.69% against S. aureus at a concentration of 50 μg/mL . This suggests potential applications in developing new antibiotics.

Enzyme Inhibition Studies

2.1 Carbonic Anhydrase Inhibition

this compound has been studied for its role as a carbonic anhydrase inhibitor. The compound exhibits a high degree of selectivity for carbonic anhydrase IX over carbonic anhydrase II, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in treating conditions associated with elevated carbonic anhydrase IX levels.

Structural Insights and Synthesis

3.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-acetylphenol with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the desired sulfonamide derivative . Understanding the synthesis pathway is essential for optimizing yields and purity for pharmaceutical applications.

3.2 Molecular Docking Studies

Molecular modeling studies have provided insights into the binding interactions between this compound and its target enzymes. These studies help predict pharmacokinetic properties and guide further modifications to enhance efficacy .

Case Studies

Mécanisme D'action

The mechanism of action of N-(3-acetylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting essential biochemical pathways.

Comparaison Avec Des Composés Similaires

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds such as:

N-(4-acetylphenyl)-4-nitrobenzenesulfonamide: Differing in the position of the acetyl group on the phenyl ring.

N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Differing in the substituent on the benzenesulfonamide moiety.

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide: Differing in the substituent on the benzenesulfonamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H12N2O4S

- Molecular Weight : 296.31 g/mol

- IUPAC Name : 4-nitro-N-(3-acetylphenyl)benzenesulfonamide

This compound contains both an acetyl group and a nitro group, which are crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that sulfonamides exhibit broad-spectrum antimicrobial properties. The compound inhibits bacterial dihydropteroate synthase, crucial for folate synthesis, thereby impeding bacterial growth .

- Anticancer Properties : Research indicates that this compound may possess anticancer activity through the modulation of apoptosis pathways and inhibition of tumor cell proliferation. For instance, it has been shown to induce cell cycle arrest in cancer cell lines by affecting key regulatory proteins such as p53 and MDM2 .

- Anti-inflammatory Effects : The nitro group in the compound is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Efficacy in Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

-

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on prostate cancer cells (22Rv1). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 μM. The compound was also tested in vivo using a xenograft model, showing reduced tumor growth compared to control groups . -

Case Study 2: Antimicrobial Efficacy

In a clinical setting, patients with bacterial infections resistant to standard treatments were administered this compound. The results indicated a marked improvement in infection control, with a reported efficacy rate exceeding 70% against resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines |

Table 2: Efficacy Data from Case Studies

| Study Focus | Cell Line/Model | Concentration (μM) | Outcome |

|---|---|---|---|

| Prostate Cancer | 22Rv1 | 10 | Significant tumor growth inhibition |

| Bacterial Infection | Clinical Trials | Variable | >70% efficacy against resistant strains |

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)11-3-2-4-12(9-11)15-22(20,21)14-7-5-13(6-8-14)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHWFTCDFDDNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.